molecular formula C14H18O2 B15359675 Ethyl 3-cyclopentylbenzoate

Ethyl 3-cyclopentylbenzoate

Cat. No.: B15359675
M. Wt: 218.29 g/mol
InChI Key: KMNZBBQMIDTINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-cyclopentylbenzoate is an organic compound belonging to the class of esters. It is characterized by the presence of a cyclopentyl group attached to the benzene ring of benzoic acid, which is further esterified with ethanol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Alkylation: The synthesis of this compound can be achieved through the Friedel-Crafts alkylation reaction. In this process, cyclopentylbenzene is reacted with ethyl benzoate in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Esterification: Another common method involves the esterification of 3-cyclopentylbenzoic acid with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification processes under controlled conditions to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to achieve cost-effective and efficient production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 3-cyclopentylbenzoic acid.

  • Reduction: Reduction reactions can convert this compound to its corresponding alcohol, 3-cyclopentylbenzyl alcohol.

  • Substitution: Substitution reactions, particularly nucleophilic acyl substitution, can occur at the ester functional group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can participate in substitution reactions.

Major Products Formed:

  • Oxidation: 3-cyclopentylbenzoic acid

  • Reduction: 3-cyclopentylbenzyl alcohol

  • Substitution: Various substituted esters and amides

Scientific Research Applications

Ethyl 3-cyclopentylbenzoate has found applications in various fields:

  • Chemistry: It is used as an intermediate in organic synthesis and as a reagent in chemical research.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which Ethyl 3-cyclopentylbenzoate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.

Comparison with Similar Compounds

  • Methyl benzoate

  • Butyl benzoate

  • Ethyl benzoate

  • Propyl benzoate

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

ethyl 3-cyclopentylbenzoate

InChI

InChI=1S/C14H18O2/c1-2-16-14(15)13-9-5-8-12(10-13)11-6-3-4-7-11/h5,8-11H,2-4,6-7H2,1H3

InChI Key

KMNZBBQMIDTINA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.